3-(6-Aminopyridin-3-yl)-N-ethylbenzamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability.Scientific Research Applications
Antiallergic Properties
Research on compounds structurally related to 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide has shown promising results in the field of antiallergic medication. A study by Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, finding that these compounds demonstrated significant antiallergic potency. Specifically, they identified N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide as being notably potent against histamine release, a key factor in allergic reactions (Menciu et al., 1999).
TNF-α Production Inhibition
Another study focused on similar pyridine derivatives, assessing their effectiveness as inhibitors of TNF-α production, which is a significant factor in inflammatory responses. The research by Collin et al. (1999) found that certain pentafluorobenzamides, which share a common structural motif with 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide, exhibited substantial activity in inhibiting TNF-α at concentrations of 10 μM (Collin et al., 1999).
DNA Damage and Repair
Lubet et al. (1984) investigated 3-Aminobenzamide, a structurally related compound, for its effects on DNA damage and cellular transformation. The study demonstrated that 3-Aminobenzamide can influence the toxicity and transformation induced by certain chemical agents in cells, which highlights its potential role in DNA repair mechanisms (Lubet et al., 1984).
Supramolecular Chemistry
In the realm of supramolecular chemistry, Aakeröy et al. (2007) synthesized a series of pyridine-aminopyrimidine/aminopyridine supramolecular reagents, demonstrating the importance of balancing hydrogen-bond donors and acceptors in these compounds. Their findings are relevant to understanding the interactions and potential applications of compounds like 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide in molecular assemblies (Aakeröy et al., 2007).
HIV-1 Reverse Transcriptase Inhibition
Saari et al. (1992) explored the inhibitory properties of 3-aminopyridin-2(1H)-one derivatives on HIV-1 reverse transcriptase. While not directly related to 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide, this research provides insights into the potential of similar compounds in antiviral therapies (Saari et al., 1992).
Safety And Hazards
This section would detail any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It would also include appropriate safety precautions.
Future Directions
This could include potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
3-(6-aminopyridin-3-yl)-N-ethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-16-14(18)11-5-3-4-10(8-11)12-6-7-13(15)17-9-12/h3-9H,2H2,1H3,(H2,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKINSFBLIWSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718562 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide | |
CAS RN |
1314987-59-1 |
Source
|
Record name | Benzamide, 3-(6-amino-3-pyridinyl)-N-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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